molecular formula C19H20BrN3O2 B2534527 3-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396867-04-1

3-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2534527
CAS No.: 1396867-04-1
M. Wt: 402.292
InChI Key: KAEQIKRYZPZSHV-UHFFFAOYSA-N
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Description

3-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Isonicotinoyl Group: The isonicotinoyl group is introduced via acylation reactions using isonicotinoyl chloride.

    Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or a brominating agent.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4-piperidinylmethyl)benzamide
  • N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-chlorobenzamide
  • 3-bromo-N-(4-piperidinylmethyl)-4-methylbenzamide

Uniqueness

3-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is unique due to the presence of both the bromine atom and the isonicotinoyl group, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c20-17-3-1-2-16(12-17)18(24)22-13-14-6-10-23(11-7-14)19(25)15-4-8-21-9-5-15/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEQIKRYZPZSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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